Clodanolene

Description

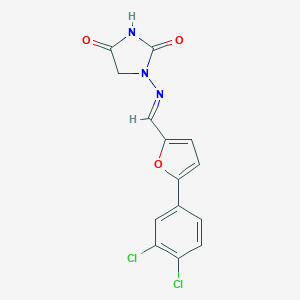

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O3/c15-10-3-1-8(5-11(10)16)12-4-2-9(22-12)6-17-19-7-13(20)18-14(19)21/h1-6H,7H2,(H,18,20,21)/b17-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQONTNPQNNMST-UBKPWBPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68095-04-5 (hydrochloride salt) | |

| Record name | Clodanolene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

338.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14796-28-2 | |

| Record name | Clodanolene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLODANOLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CLODANOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L9G9BL3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clodanolene's Modulatory Effect on Intracellular Calcium Concentration: A Technical Guide for Researchers

This guide provides an in-depth technical overview of Clodanolene and its effects on intracellular calcium ([Ca²⁺]i) concentration, with a focus on its application in research and drug development. It is intended for scientists and professionals with a background in cellular biology and pharmacology.

Introduction: The Significance of Intracellular Calcium Modulation

Intracellular calcium is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of [Ca²⁺]i is therefore critical for cellular function. Dysregulation of calcium homeostasis is implicated in numerous pathologies, making the pharmacological modulation of intracellular calcium stores a key area of therapeutic interest. This compound, a skeletal muscle relaxant, emerges as a compound of interest in this domain, acting directly within the muscle cell to alter calcium dynamics.

This compound: A Dantrolene Analogue Targeting Sarcoplasmic Reticulum Calcium Release

This compound is a hydantoin derivative and a structural analogue of dantrolene. Its primary pharmacological effect is the relaxation of skeletal muscle.[1] Unlike neuromuscular blocking agents that act at the neuromuscular junction, this compound's site of action is intracellular, specifically targeting the process of excitation-contraction (EC) coupling.[1]

Indirect evidence strongly suggests that this compound, much like its well-studied counterpart dantrolene, reduces the release of calcium from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells.[1][2] This action is believed to be responsible for its muscle relaxant properties. The effect is specific to skeletal muscle, with no measurable impact on neuromuscular transmission or the electrical excitability of the cell membrane.[1]

Mechanism of Action: Targeting the Ryanodine Receptor

The primary molecular target of dantrolene, and by extension this compound, is the ryanodine receptor (RyR), a large conductance calcium channel embedded in the SR membrane.[3][4][5] There are three main isoforms of the RyR: RyR1, predominantly found in skeletal muscle; RyR2, the cardiac isoform; and RyR3, which is more widely expressed.[5]

Dantrolene has been shown to directly interact with and inhibit the RyR1 and RyR3 isoforms, while having minimal effect on RyR2.[4][6] This isoform selectivity likely accounts for the targeted action of these compounds on skeletal muscle with fewer cardiac side effects. The inhibitory action of dantrolene on the RyR1 channel suppresses aberrant Ca²⁺ release from the sarcoplasmic reticulum.[7]

A crucial aspect of this interaction is the requirement of calmodulin (CaM), a calcium-binding protein, for dantrolene's inhibitory effect on both RyR1 and RyR2.[8] This suggests a complex regulatory mechanism where the drug's efficacy is dependent on the cellular context and the presence of accessory proteins.

The proposed mechanism of action for this compound is a decrease in the release of calcium from caffeine-sensitive intracellular stores, which are directly associated with the function of ryanodine receptors.[1]

Figure 1: Proposed mechanism of this compound action.

Quantifying the Effect: Methodologies for Measuring Intracellular Calcium

To investigate the precise effects of this compound on [Ca²⁺]i, robust and sensitive measurement techniques are essential. Fluorescent calcium indicators are the most widely used tools for this purpose, offering high spatial and temporal resolution.

Fluorescent Calcium Indicators

These are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. They can be broadly categorized into ratiometric and single-wavelength indicators.

| Indicator Type | Examples | Principle of Operation | Advantages | Disadvantages |

| Ratiometric | Fura-2, Indo-1 | Undergoes a spectral shift upon Ca²⁺ binding, allowing for the calculation of a ratio of fluorescence intensities at two different wavelengths. | Measurements are less susceptible to variations in dye concentration, cell thickness, and photobleaching.[9] | May require specialized imaging equipment capable of rapid wavelength switching. |

| Single-Wavelength | Fluo-3, Fluo-4, Oregon Green 488 BAPTA-1 | Shows an increase in fluorescence intensity upon Ca²⁺ binding at a single excitation and emission wavelength. | Simpler experimental setup; compatible with standard fluorescence microscopes and plate readers. | More sensitive to variations in dye loading and photobleaching. |

Table 1: Comparison of common fluorescent calcium indicators.

The choice of indicator will depend on the specific experimental question and the available instrumentation. For quantitative measurements of absolute [Ca²⁺]i, ratiometric dyes like Fura-2 are often preferred. For high-throughput screening or qualitative assessment of calcium transients, single-wavelength dyes such as Fluo-4 are excellent choices.

Experimental Protocol: A Step-by-Step Guide to Assessing this compound's Effect

This section outlines a detailed protocol for quantifying the inhibitory effect of this compound on intracellular calcium release in a skeletal muscle cell line (e.g., C2C12 myotubes).

Materials and Reagents

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound sodium salt

-

Dantrolene sodium salt (as a positive control)

-

Caffeine (as a RyR agonist)

-

Ionomycin (as a positive control for maximal calcium influx)

-

EGTA (as a calcium chelator for minimal fluorescence)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities

Experimental Workflow

Figure 2: Workflow for assessing this compound's effect.

Detailed Procedure

1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin when cells reach 80-90% confluency. c. Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

2. Cell Plating: a. Trypsinize and seed the differentiated C2C12 myotubes into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer. b. Culture for 24-48 hours to allow for adherence and recovery.

3. Dye Loading: a. Prepare a Fluo-4 AM loading solution in Ca²⁺/Mg²⁺-free HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye solubilization. b. Remove the culture medium from the wells and wash once with HBSS. c. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

4. Pre-incubation with Compounds: a. After incubation, wash the cells twice with HBSS to remove extracellular dye. b. Add HBSS containing various concentrations of this compound or dantrolene to the respective wells. Include a vehicle control (DMSO or the solvent used for the compounds). c. Incubate for 15-30 minutes at room temperature to allow for compound entry and target engagement.

5. Fluorescence Measurement: a. Place the 96-well plate in a fluorescence microplate reader equipped with injectors. b. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission). c. Record a baseline fluorescence reading for a set period (e.g., 20-30 seconds). d. Inject a solution of caffeine (e.g., 10 mM final concentration) to stimulate Ca²⁺ release from the SR and continue recording the fluorescence signal for several minutes to capture the peak and subsequent decay of the calcium transient. e. At the end of the experiment, inject ionomycin to elicit maximal fluorescence (Fmax), followed by EGTA to chelate Ca²⁺ and obtain minimal fluorescence (Fmin) for calibration purposes.

Data Analysis

-

Normalization: For each well, normalize the fluorescence data (F) to the initial baseline fluorescence (F₀) to obtain the ratio F/F₀.

-

Quantification of Inhibition: Determine the peak fluorescence intensity after caffeine stimulation for each concentration of this compound and dantrolene.

-

IC₅₀ Determination: Plot the peak fluorescence response as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).[10]

Expected Outcomes and Interpretation

It is anticipated that pre-incubation with this compound will lead to a dose-dependent decrease in the amplitude of the caffeine-induced calcium transient in C2C12 myotubes. This would be consistent with its proposed mechanism of inhibiting Ca²⁺ release from the sarcoplasmic reticulum. By comparing the IC₅₀ value of this compound to that of dantrolene, the relative potency of the two compounds can be determined.

Trustworthiness and Self-Validation

The described protocol incorporates several elements to ensure the trustworthiness and validity of the results:

-

Positive and Negative Controls: The use of dantrolene as a positive control provides a benchmark for the expected inhibitory effect. Vehicle controls account for any effects of the solvent.

-

Maximal and Minimal Signals: Ionomycin and EGTA are used to determine the dynamic range of the fluorescent indicator within the cells, allowing for more accurate interpretation of the experimental data.

-

Dose-Response Analysis: Generating a full dose-response curve and calculating the IC₅₀ provides a quantitative measure of the compound's potency.[10][11][12]

-

Confirmation with a Ratiometric Dye: For more precise quantification of [Ca²⁺]i, the experiment can be repeated using a ratiometric indicator like Fura-2.

Conclusion

This compound represents a valuable pharmacological tool for the study of intracellular calcium signaling, particularly in the context of skeletal muscle physiology and pathophysiology. By employing the detailed methodologies outlined in this guide, researchers can effectively investigate and quantify the effects of this compound on intracellular calcium concentration, contributing to a deeper understanding of its mechanism of action and its potential therapeutic applications.

References

-

Ashworth, R., & Brennan, C. (2011). Visualization of Ca2+ Signaling During Embryonic Skeletal Muscle Formation in Vertebrates. Springer eBooks. [Link]

-

Ellis, K. O., & Wessels, F. L. (1978). The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist. Naunyn-Schmiedeberg's Archives of Pharmacology, 301(3), 237-243. [Link]

-

Fruen, B. R., Mickelson, J. R., & Louis, C. F. (1997). Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors. Journal of Biological Chemistry, 272(43), 26965-26971. [Link]

-

Gunter, T. E., & Gunter, K. K. (2001). Imaging of calcium transients in skeletal muscle fibers. Biophysical Journal, 81(4), 2337-2350. [Link]

-

Ikemoto, T., & Endo, M. (2001). Effects of dantrolene and its derivatives on Ca2+ release from the sarcoplasmic reticulum of mouse skeletal muscle fibres. British Journal of Pharmacology, 134(3), 565-574. [Link]

-

Kerr, R., de la Cruz, L., & Schafer, W. R. (2000). Imaging of calcium transients in skeletal muscle fibers. Journal of Neuroscience, 20(21), 7961-7967. [Link]

-

O'Connell, K. M., & Bannister, R. A. (2013). Dantrolene-induced inhibition of skeletal L-type Ca2+ current requires RyR1 expression. BioMed Research International, 2013, 390493. [Link]

-

O'Connell, Y. W., Williams, K., Hurtado, N. G., Knollmann, B. C., & Laver, D. R. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Molecular Pharmacology, 88(1), 14-23. [Link]

-

Van Winkle, W. B. (1976). Calcium release from skeletal muscle sarcoplasmic reticulum: site of action of dantrolene sodium. Science, 193(4258), 1130-1131. [Link]

-

Vergara, J., DiFranco, M., Compagnon, D., & Suarez-Isla, B. A. (1991). Imaging of calcium transients in skeletal muscle fibers. Biophysical Journal, 59(1), 12-24. [Link]

-

Zhao, F., Li, P., Chen, S. R., Louis, C. F., & Fruen, B. R. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. Journal of Biological Chemistry, 276(17), 13810-13816. [Link]

-

Active Concepts. (n.d.). Intracellular Calcium Assay. [Link]

-

Meyer, C. T., Wooten, D. J., & Paudel, B. B. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine, 2019, 2432670. [Link]

-

Goutelle, S., Maurin, M., Rougier, F., Barbaut, X., Bourguignon, L., Ducher, M., & Maire, P. (2008). The Hill equation: a review of its capabilities in pharmacological modelling. Fundamental & Clinical Pharmacology, 22(6), 633-648. [Link]

-

Wikipedia. (n.d.). Ryanodine receptor. [Link]

-

Gribkoff, V. K., & Kaczmarek, F. W. (2017). The need for new approaches in CNS drug discovery: Why drugs have failed, and what can be done to fix it. Neuropharmacology, 120, 1-11. [Link]

-

Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). (n.d.). In Current Protocols in Toxicology. [Link]

-

Hollingworth, S., Rias, A. A., & Baylor, S. M. (2006). Simultaneous recording of calcium transients in skeletal muscle using high- and low-affinity calcium indicators. The Journal of General Physiology, 128(5), 585-602. [Link]

-

Royer, L., & Rios, E. (2009). Calcium release domains in mammalian skeletal muscle studied with two-photon imaging and spot detection techniques. The Journal of Physiology, 587(Pt 10), 2247-2267. [Link]

-

Despa, F., & Bers, D. M. (2003). Endothelin-1 activates ET(A) receptors to increase intracellular calcium in model sensory neurons. Neuroreport, 12(17), 3841-3845. [Link]

-

Copeland, R. A. (2021). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865. [Link]

-

Moreno-Domínguez, A., Gomis-Tena, J., Saiz, J., & Romero, L. (2020). When Does the IC 50 Accurately Assess the Blocking Potency of a Drug?. Journal of Chemical Information and Modeling, 60(4), 2265-2276. [Link]

-

Wang, Y., Wu, Y., & Chen, T. (2023). Intracellular calcium imaging for agonist screening. Cell & Bioscience, 13(1), 126. [Link]

-

Kutchai, H. C. (2001). Skeletal Muscle Physiology. In R. M. Berne & M. N. Levy (Eds.), Physiology (5th ed., pp. 287-314). Mosby. [Link]

-

Lea, T. J., & Ashley, C. C. (1990). Effects of calcium "antagonists" on vertebrate skeletal muscle cells. Journal of Muscle Research and Cell Motility, 11(3), 233-241. [Link]

Sources

- 1. The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium release from skeletal muscle sarcoplasmic reticulum: site of action of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels | Semantic Scholar [semanticscholar.org]

- 5. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 6. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bu.edu [bu.edu]

- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Binding Sites of Clodanolene in Muscle Fibers

An In-depth Technical Guide

Abstract

Clodanolene, a dantrolene analog, is a potent muscle relaxant that has garnered significant interest for its potential therapeutic applications in conditions characterized by muscle hypermetabolism and spasticity. Its mechanism of action is primarily attributed to the inhibition of calcium ion (Ca2+) release from the sarcoplasmic reticulum (SR) in skeletal muscle fibers. This guide provides an in-depth technical exploration of the methodologies employed to identify and characterize the binding sites of this compound within the muscle fiber, with a primary focus on its interaction with the ryanodine receptor (RyR1). We will delve into the rationale behind experimental design, present detailed protocols, and offer insights gleaned from years of research in the field of muscle physiology and pharmacology.

Introduction: The Significance of this compound's Binding Site

Understanding the precise molecular interactions of this compound is paramount for several reasons. Firstly, it allows for the rational design of next-generation analogs with improved efficacy, selectivity, and pharmacokinetic profiles. Secondly, elucidating the binding site provides invaluable insights into the allosteric regulation of the RyR1 channel, a critical component of excitation-contraction (EC) coupling. Finally, this knowledge can help in predicting potential off-target effects and understanding the molecular basis of its therapeutic action in various myopathies.

This compound, like its parent compound dantrolene, is known to interact with the ryanodine receptor 1 (RyR1), the primary calcium release channel in skeletal muscle. This interaction is believed to stabilize a closed state of the channel, thereby reducing the amount of calcium released into the cytoplasm upon neuronal stimulation. The precise location of this binding, however, has been a subject of intense investigation.

The Ryanodine Receptor 1 (RyR1): A Prime Target for this compound

The RyR1 is a massive homotetrameric protein complex embedded in the SR membrane. Its intricate structure comprises a large cytoplasmic "foot" region and a transmembrane domain that forms the ion-conducting pore. The cytoplasmic region contains numerous regulatory domains that bind various endogenous modulators, such as Ca2+, ATP, and calmodulin, as well as exogenous ligands like caffeine and ryanodine.

The leading hypothesis for this compound's binding site is within a specific region of the RyR1 known as the "hotspot" domain, which is also the locus for many disease-causing mutations. This region is critical for the allosteric regulation of channel gating.

Experimental Approaches to Identify this compound Binding Sites

A multi-pronged approach is essential to confidently identify and characterize the binding site of a small molecule like this compound. This typically involves a combination of biochemical, biophysical, and computational techniques.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for studying drug-receptor interactions. These assays utilize a radiolabeled form of the ligand (e.g., [3H]this compound) to quantify its binding to a target protein.

Principle: The assay measures the amount of radioactivity associated with the receptor preparation after incubation with the radioligand. By performing saturation binding experiments, one can determine the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).

Experimental Workflow:

Caption: Workflow for a radioligand binding assay to determine this compound's affinity for RyR1.

Data Presentation:

| Parameter | Description | Typical Value for this compound |

| Kd | Equilibrium Dissociation Constant | 10-50 nM |

| Bmax | Maximum Number of Binding Sites | ~1 pmol/mg SR protein |

Note: These values are illustrative and can vary depending on the experimental conditions.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site, allowing for subsequent identification of the labeled protein or peptide fragments.

Principle: A photoreactive analog of this compound is synthesized, which, upon exposure to UV light, forms a highly reactive species that covalently binds to nearby amino acid residues.

Experimental Protocol:

-

Synthesize a Photoreactive this compound Analog: This typically involves incorporating a photolabile group, such as an azido or benzophenone moiety, into the this compound structure.

-

Incubate with SR Vesicles: Similar to the radioligand binding assay, the photoreactive probe is incubated with SR vesicles.

-

Photolysis: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group.

-

SDS-PAGE and Autoradiography: The SR proteins are separated by SDS-PAGE. If the probe is also radiolabeled, the labeled protein can be visualized by autoradiography.

-

Mass Spectrometry: The labeled protein band (corresponding to RyR1) is excised, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the covalently modified peptide(s) and, ideally, the specific amino acid residue(s).

Caption: Experimental workflow for photoaffinity labeling to identify the this compound binding site on RyR1.

Site-Directed Mutagenesis

Once a putative binding region is identified, site-directed mutagenesis can be used to confirm the importance of specific amino acid residues for this compound binding and function.

Principle: Specific amino acids within the hypothesized binding pocket are mutated, and the effect of these mutations on this compound binding and its inhibitory activity is assessed.

Experimental Protocol:

-

Generate RyR1 Mutants: Using molecular biology techniques, create expression vectors containing RyR1 with single or multiple amino acid substitutions in the putative binding region.

-

Express Mutant Receptors: Express the mutant RyR1 channels in a heterologous system (e.g., HEK293 cells or insect cells).

-

Functional Assays: Assess the effect of this compound on Ca2+ release in cells expressing the mutant channels. A loss or significant reduction in this compound's inhibitory effect would suggest that the mutated residue is critical for its action.

-

Binding Assays: Perform radioligand binding assays with the mutant receptors to determine if the mutation affects the binding affinity (Kd) of this compound.

Logical Relationship of Expected Outcomes:

Foundational research on Clodanolene as a dantrolene analog

An In-Depth Technical Guide to the Foundational Research of Clodanolene, a Novel Dantrolene Analog

Authored by a Senior Application Scientist

Foreword: The Imperative for Dantrolene Analog Development

Dantrolene, a hydantoin derivative, has been a cornerstone in the management of malignant hyperthermia and spasticity for decades.[1][2] Its unique mechanism of action, the inhibition of calcium ion release from the sarcoplasmic reticulum via antagonism of the ryanodine receptor (RyR), sets it apart from other muscle relaxants.[1][3] However, challenges such as poor water solubility and a notable side-effect profile, including the risk of hepatotoxicity, necessitate the exploration of novel analogs.[3][4] This guide outlines the foundational research and development pathway for "this compound," a hypothetical next-generation dantrolene analog, designed to retain the therapeutic efficacy of its parent compound while offering an improved physicochemical and safety profile. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive roadmap from conceptualization to preclinical validation.

Medicinal Chemistry and Synthesis of this compound

The journey of developing a novel dantrolene analog begins with a strategic medicinal chemistry approach, focusing on enhancing the desirable properties of the lead compound.

Rational Design and Structure-Activity Relationships (SAR)

The design of this compound is predicated on established structure-activity relationships of dantrolene and its analogs.[5][6][7] The core structure of dantrolene, a 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione, presents several opportunities for modification.[1] For this compound, we hypothesize the substitution of the para-nitrophenyl group with a chloro-substituted aromatic or heteroaromatic moiety. This strategic substitution aims to modulate the electronic properties of the molecule, potentially enhancing its binding affinity to the ryanodine receptor and improving its solubility profile. A previously synthesized 5-chloro-2-pyrimidinyl analog of dantrolene, while found to be inactive as a muscle relaxant, provides a valuable data point in the SAR landscape, guiding further structural modifications.[8]

Proposed General Synthetic Pathway

The synthesis of this compound would likely follow a convergent synthetic strategy, leveraging modern cross-coupling reactions to construct the key bi-aryl linkage. A general and adaptable synthetic route for dantrolene analogs has been previously described, employing palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki reaction.[5]

Experimental Protocol: General Synthesis of a Dantrolene Analog

-

Synthesis of the Hydantoin Core: Begin with the synthesis of 1-aminohydantoin, a key building block.

-

Functionalization of the Furan Ring: Prepare a 5-halofurfural derivative as a coupling partner.

-

Palladium-Catalyzed Cross-Coupling: React the 5-halofurfural with a suitable chloro-substituted boronic acid or stannane derivative under palladium catalysis to form the key bi-aryl intermediate.

-

Condensation Reaction: Condense the resulting aldehyde with 1-aminohydantoin to yield the final this compound product.

-

Purification: Purify the crude product using column chromatography and recrystallization to obtain the final compound with high purity.

Physicochemical Characterization

Rigorous characterization of the newly synthesized this compound is paramount to confirm its identity, purity, and stability. A suite of analytical techniques should be employed.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Determine the purity of the synthesized compound.[9][10] |

| Mass Spectrometry (MS) | Confirm the molecular weight of this compound.[10][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure and confirm the identity of the compound.[9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify the functional groups present in the molecule.[10] |

| Solubility and Stability Studies | Assess the aqueous solubility and stability of this compound under various conditions (pH, temperature). |

In Vitro Evaluation: Mechanism of Action and Target Engagement

The primary therapeutic target of dantrolene and its analogs is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium from the sarcoplasmic reticulum.[12][13] In vitro assays are crucial for determining if this compound retains the desired mechanism of action and for quantifying its potency.

Ryanodine Receptor Binding Assays

The [3H]-ryanodine binding assay is a gold standard for assessing the interaction of compounds with the RyR channel.[14][15] Ryanodine, a plant alkaloid, binds with high affinity to the open state of the RyR channel.[13]

Experimental Protocol: [3H]-Ryanodine Binding Assay

-

Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from rabbit or pig skeletal muscle, a rich source of RyR1.

-

Incubation: Incubate the SR vesicles with a fixed concentration of [3H]-ryanodine and varying concentrations of this compound.

-

Separation: Separate the bound from free [3H]-ryanodine by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of this compound, representing the concentration at which it inhibits 50% of [3H]-ryanodine binding.

Cellular Calcium Flux Assays

To assess the functional consequences of this compound binding to the RyR, cellular calcium flux assays are employed. These assays measure changes in intracellular calcium concentrations in response to a stimulus.

Experimental Protocol: Calcium Flux Assay in HEK293 Cells

-

Cell Culture: Use a stable HEK293 cell line engineered to express the desired RyR isoform (e.g., RyR1 or RyR2).

-

Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Stimulation: Stimulate the cells with a known RyR agonist (e.g., caffeine or 4-chloro-m-cresol) in the presence of varying concentrations of this compound.

-

Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: Determine the EC50 or IC50 value of this compound for the inhibition of agonist-induced calcium release.

Caption: A typical workflow for the in vitro screening of a dantrolene analog.

Preclinical In Vivo Evaluation: Efficacy, Pharmacokinetics, and Safety

Promising candidates from in vitro screening, such as this compound, must undergo rigorous in vivo testing to evaluate their efficacy, pharmacokinetic properties, and safety profile in a whole-organism context.[16][17][18]

Animal Models of Dantrolene-Responsive Conditions

The choice of animal model is critical for demonstrating the therapeutic potential of this compound.

-

Malignant Hyperthermia (MH): MH-susceptible swine are the gold-standard model for this condition.[19] These animals exhibit a hypermetabolic crisis upon exposure to triggering agents, which can be treated with dantrolene.

-

Spasticity: Rodent models of spasticity, such as those induced by spinal cord injury or in genetic models of cerebral palsy, can be used to assess the anti-spasticity effects of this compound.[4]

-

Ischemia-Reperfusion Injury: Animal models of ischemia-reperfusion injury in various organs, including the heart and brain, have been used to study the protective effects of dantrolene.[20][21]

Pharmacokinetic (ADME) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for determining its dosing regimen and predicting its behavior in humans.[18]

Experimental Protocol: Rodent Pharmacokinetic Study

-

Dosing: Administer a single dose of this compound to a cohort of rats or mice via the intended clinical route (e.g., intravenous or oral).

-

Blood Sampling: Collect blood samples at multiple time points post-administration.

-

Bioanalysis: Quantify the concentration of this compound and its major metabolites in plasma using a validated LC-MS/MS method.[22]

-

Data Analysis: Determine key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Toxicology Studies

Early assessment of the toxicological profile of this compound is crucial for identifying potential safety concerns.[23] These studies are typically conducted in at least two species (one rodent and one non-rodent) and follow Good Laboratory Practice (GLP) guidelines.[16]

Caption: The signaling pathway of dantrolene and its analogs in skeletal muscle.

Comparative Data and Future Directions

The ultimate goal of this foundational research is to demonstrate that this compound offers a significant advantage over dantrolene.

Hypothetical Comparative Data

| Parameter | Dantrolene | This compound (Hypothetical) | Rationale for Improvement |

| Aqueous Solubility (mg/mL) | ~0.1 | >1.0 | Enhanced bioavailability and ease of formulation. |

| RyR1 Binding Affinity (IC50, nM) | 50 | <50 | Increased potency. |

| Hepatotoxicity | Known risk | Reduced or absent | Improved safety profile. |

| Half-life (hours) | 8-12 | 12-18 | Less frequent dosing. |

Future Directions

Upon successful completion of these foundational studies, the development of this compound would progress to:

-

IND-enabling toxicology studies: A comprehensive battery of safety studies required for regulatory submission.

-

Clinical trials: Phase I studies in healthy volunteers to assess safety and pharmacokinetics, followed by Phase II and III trials in patients to evaluate efficacy.

Caption: The logical progression from dantrolene to the optimized analog, this compound.

Conclusion

The development of this compound as a novel dantrolene analog represents a rational and data-driven approach to improving upon a clinically important therapeutic agent. The foundational research outlined in this guide, encompassing medicinal chemistry, in vitro pharmacology, and in vivo preclinical studies, provides a robust framework for identifying and validating a lead candidate with the potential for enhanced clinical utility. Through this systematic process, we can aspire to develop a next-generation ryanodine receptor antagonist that offers significant benefits to patients with malignant hyperthermia, spasticity, and other related disorders.

References

-

Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current Protocols in Pharmacology, 87(1), e71. [Link]

-

Ikemoto, T., & Endo, M. (2022). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. Yakugaku Zasshi, 142(10), 963-969. [Link]

-

Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap. [Link]

-

Ikemoto, T., & Endo, M. (2022). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. J-Stage. [Link]

-

Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 41-48. [Link]

-

Gorman, E. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1275-1284. [Link]

-

Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Ryanodine receptor. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Dong, M. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International, 29(4), 198-208. [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

-

Wang, Y., et al. (2019). Ryanodine Receptors for Drugs and Insecticides: An Overview. Current Drug Targets, 20(14), 1461-1470. [Link]

-

Salama, G., et al. (1987). 5-chloro-2-pyrimidinyl analog of dantrolene. Journal of Medicinal Chemistry, 30(11), 2110-2112. [Link]

-

Guron, G., et al. (2014). Effects of dantrolene on ischemia-reperfusion injury in animal models: a review of outcomes in heart, brain, liver, and kidney. Anesthesia & Analgesia, 118(5), 980-988. [Link]

-

Zucchi, R., et al. (2001). Effect of dantrolene in an in vivo and in vitro model of myocardial reperfusion injury. British Journal of Anaesthesia, 86(2), 257-263. [Link]

-

McDonnell, C., et al. (2022). A novel rapid formulation of intravenous dantrolene: Preclinical assessment. Anaesthesia, 77(4), 488-490. [Link]

-

Lanner, J. T., et al. (2010). Ryanodine receptors: structure, function, and regulation in health and disease. Cold Spring Harbor Perspectives in Biology, 2(11), a003996. [Link]

-

Mori, S., et al. (2003). Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle. Bioorganic & Medicinal Chemistry Letters, 13(2), 211-215. [Link]

-

Wikipedia. (n.d.). Dantrolene. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Dantrolene. PubChem Compound Summary for CID 6914273. [Link]

-

Kim, D. C., et al. (2021). Current clinical application of dantrolene sodium. Anesthesia and Pain Medicine, 16(2), 123-134. [Link]

-

Bernstein, P. R. (1998). Chemistry and structure--activity relationships of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6 Pt 2), S220-S225. [Link]

-

Frith, J. C., et al. (2001). The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis. Arthritis & Rheumatism, 44(9), 2201-2210. [Link]

-

Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

-

IntuitionLabs. (n.d.). Preclinical vs. Clinical Research: Key Stages of Drug Development. [Link]

-

GoodRx. (2023, November 12). Dantrolene (Dantrium): Uses, Side Effects, Dosage & More. [Link]

-

Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]

-

Wolfson, J. S., & Hooper, D. C. (1989). Structure--activity relationship of quinolones. Reviews of Infectious Diseases, 11 Suppl 5, S961-S968. [Link]

-

Leach, M. W., et al. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. British Journal of Pharmacology, 165(6), 1629-1632. [Link]

-

Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 19-47. [Link]

-

Medicilon. (n.d.). Preclinical Research Services. [Link]

-

Singh, S., & Laux, J. (2023). Translational research: Bridging the gap between preclinical and clinical research. Journal of Translational Medicine, 21(1), 84. [Link]

-

Grasser, W. A., et al. (1997). Common mechanism for the estrogen agonist and antagonist activities of droloxifene. Journal of Cellular Biochemistry, 65(2), 159-171. [Link]

-

Geyer, M. A., & Ellenbroek, B. A. (2025). The mechanism of action of clozapine. Neuropsychopharmacology. [Link]

-

Epistemeo. (2012, February 29). Synthesis of Paracetamol (acetaminophen). A chemistry tutorial [Video]. YouTube. [Link]

-

Botting, R. M. (2000). Mechanism of action of acetaminophen: is there a cyclooxygenase 3? Clinical Infectious Diseases, 31 Suppl 5, S202-S210. [Link]

Sources

- 1. Dantrolene - Wikipedia [en.wikipedia.org]

- 2. goodrx.com [goodrx.com]

- 3. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-chloro-2-pyrimidinyl analog of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 14. researchmap.jp [researchmap.jp]

- 15. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases | Semantic Scholar [semanticscholar.org]

- 16. intuitionlabs.ai [intuitionlabs.ai]

- 17. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medicilon.com [medicilon.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Effects of dantrolene on ischemia-reperfusion injury in animal models: a review of outcomes in heart, brain, liver, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of dantrolene in an in vivo and in vitro model of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Strategic Preclinical Toxicology for Faster IND Approval | Syngene International [syngeneintl.com]

An In-Depth Technical Guide to the Molecular Structure and Function of Clodanolene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Clodanolene, systematically named 1-[[5-(3,4-Dichlorophenyl)furfurylidene]amino]hydantoin, is a potent skeletal muscle relaxant. Structurally analogous to Dantrolene, its mechanism of action is centered on the inhibition of calcium ion release from the sarcoplasmic reticulum, a critical process in muscle contraction. This guide provides a comprehensive technical overview of the molecular structure of this compound, its physicochemical properties, a plausible synthetic pathway, its mechanism of action at the molecular level, and established protocols for its analytical and functional evaluation. This document is intended to serve as a foundational resource for researchers engaged in the study of muscle relaxants and the development of novel therapeutics in this class.

Molecular Structure and Physicochemical Properties

This compound is a hydantoin derivative characterized by a dichlorophenyl-substituted furan ring linked to a hydantoin moiety via an azomethine bridge. This unique arrangement of functional groups dictates its pharmacological activity and physicochemical characteristics.

Structural Elucidation

The molecular structure of this compound is presented below:

-

Systematic Name: 1-[[5-(3,4-Dichlorophenyl)furfurylidene]amino]hydantoin[1]

-

Molecular Formula: C₁₄H₉Cl₂N₃O₃[1]

-

Molecular Weight: 338.15 g/mol [1]

-

CAS Number: 14796-28-2[1]

The core of the molecule is the hydantoin ring, a five-membered heterocycle containing two nitrogen atoms. This is attached to a furan ring, which is in turn substituted with a 3,4-dichlorophenyl group. The linkage between the furan and hydantoin rings is an imine or Schiff base, which can exist as E/Z isomers, although the E-isomer is generally more stable.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for formulation development and pharmacokinetic studies. While specific experimental data for this compound is not extensively published, the following properties can be inferred based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Justification |

| Physical State | Likely a crystalline solid | The rigid, planar structure with multiple polar functional groups would favor a solid state at room temperature. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | The molecule has significant nonpolar surface area from the dichlorophenyl and furan rings, which limits aqueous solubility. The polar hydantoin and imine groups would allow for solubility in polar aprotic and protic organic solvents.[2][3] |

| pKa | The hydantoin ring has acidic protons on the nitrogen atoms, with an estimated pKa in the range of 8-9. | The electron-withdrawing nature of the adjacent carbonyl groups increases the acidity of the N-H protons. |

| LogP | Estimated to be in the range of 2.5-3.5. | The presence of the dichlorophenyl group significantly contributes to the lipophilicity of the molecule. |

| Stability | Susceptible to hydrolysis at the imine linkage, especially under acidic or basic conditions. Potential for photodegradation. | The imine bond is known to be labile. The conjugated system may absorb UV light, leading to photochemical reactions. Stability testing under various conditions (pH, light, temperature) is crucial.[2][4][5] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Approach

Step 1: Synthesis of 1-Aminohydantoin

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add semicarbazide.

-

Addition of Reagent: Slowly add ethyl chloroacetate to the reaction mixture with stirring.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid). The precipitated product, 1-aminohydantoin, can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound (Condensation)

-

Reaction Setup: In a round-bottom flask, dissolve 1-aminohydantoin and 5-(3,4-dichlorophenyl)furan-2-carbaldehyde in a suitable solvent such as ethanol or acetic acid.

-

Catalysis: Add a catalytic amount of a strong acid, like hydrochloric acid.

-

Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture. The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action: A Molecular Perspective

This compound exerts its muscle relaxant effects by acting directly on the skeletal muscle cells, specifically by inhibiting the release of calcium ions from the sarcoplasmic reticulum (SR).[1] This mechanism is analogous to that of its well-studied counterpart, dantrolene.

The Role of the Ryanodine Receptor (RyR1)

The primary molecular target of this compound is believed to be the ryanodine receptor type 1 (RyR1), a large ion channel embedded in the SR membrane that is responsible for the release of Ca²⁺ during excitation-contraction coupling.

Caption: Signaling pathway of muscle contraction and inhibition by this compound.

While the exact binding site of this compound on RyR1 has not been definitively elucidated, studies on dantrolene suggest that it binds to a specific region within the N-terminal portion of the receptor, specifically within amino acid residues 590-609.[9] This binding is thought to allosterically modulate the channel, stabilizing it in a closed state and thereby preventing the release of calcium.

The Influence of Calmodulin

Recent research on dantrolene has highlighted the essential role of calmodulin (CaM), a ubiquitous calcium-binding protein, in mediating its inhibitory effect on RyR1.[10] It is hypothesized that CaM, when bound to RyR1, induces a conformational state that is permissive for dantrolene (and likely this compound) binding and subsequent channel inhibition. This suggests a complex regulatory mechanism where the efficacy of this compound may be dependent on the intracellular calcium concentration and the association of CaM with the RyR1 channel complex.

Analytical and Functional Evaluation

The characterization and functional assessment of this compound require a combination of analytical techniques and in vivo assays.

Spectroscopic Analysis

The structure of this compound can be confirmed using a suite of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the dichlorophenyl group (likely complex multiplets).- Protons on the furan ring (doublets or singlets depending on substitution).- Imine proton (singlet).- Methylene protons of the hydantoin ring (singlet).- N-H protons of the hydantoin ring (broad singlets, may exchange with D₂O).[11][12][13] |

| ¹³C NMR | - Carbonyl carbons of the hydantoin ring (downfield, ~150-170 ppm).- Aromatic and furan carbons (in the aromatic region, ~110-150 ppm).- Imine carbon (~140-160 ppm).- Methylene carbon of the hydantoin ring (~40-50 ppm).[14][15][16] |

| IR Spectroscopy | - N-H stretching of the hydantoin ring (~3200-3400 cm⁻¹).- C=O stretching of the hydantoin ring (~1700-1750 cm⁻¹).- C=N stretching of the imine (~1640-1690 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[11] |

| Mass Spectrometry | - A prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight.- Characteristic fragmentation patterns, including cleavage of the imine bond and fragmentation of the dichlorophenyl and hydantoin rings.[17][18] |

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantitative analysis of this compound in bulk drug substance, formulations, and biological matrices.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (likely in the range of 280-320 nm due to the conjugated system).

-

Quantification: Based on a calibration curve generated from standards of known concentration.[19][20][21][22]

Method validation should be performed according to ICH guidelines, including assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

In Vivo Assessment of Muscle Relaxant Activity

The muscle relaxant properties of this compound can be evaluated in animal models using standardized behavioral tests.

4.3.1. Rota-rod Test

This test assesses motor coordination and balance.

-

Apparatus: A rotating rod apparatus.

-

Procedure:

-

Animals (typically mice or rats) are trained to stay on the rotating rod at a constant speed.

-

After administration of the test compound (this compound) or vehicle, the animals are placed back on the rod.

-

The latency to fall from the rod is recorded. A shorter latency compared to the control group indicates muscle relaxation.[23][24][25][26][27]

-

-

Data Analysis: The mean latency to fall for each treatment group is calculated and compared using appropriate statistical tests.

4.3.2. Inclined Plane Test

This test measures muscle grip strength.

-

Apparatus: An inclined plane set at a specific angle (e.g., 45-60 degrees).

-

Procedure:

-

Data Analysis: The percentage of animals in each group that fall off the plane is calculated and compared.

Conclusion

This compound is a promising skeletal muscle relaxant with a well-defined molecular structure and a mechanism of action that is intricately linked to the regulation of intracellular calcium. This guide has provided a detailed overview of its chemical nature, a plausible synthetic route, its molecular target, and methodologies for its comprehensive evaluation. Further research into the specific binding interactions of this compound with the RyR1/calmodulin complex, as well as detailed pharmacokinetic and toxicology studies, will be crucial for its potential translation into a therapeutic agent.

References

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Paul-Pletzer, K., Yamamoto, T., Bhat, M. B., Ma, J., Ikemoto, N., Jimenez, L. S., Morimoto, H., Williams, P. G., & Parness, J. (2002). Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. The Journal of biological chemistry, 277(35), 32339–32345. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0001251). Retrieved from [Link]

-

ResearchGate. (2024). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-. Retrieved from [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Rotarod test. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

O'Connell, K. M., Murthy, S. E., Wagenknecht, D. R., & Parness, J. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Molecular pharmacology, 88(1), 15–25. [Link]

- Chipkin, R. E., & Bill, D. (1984). The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist. The Journal of pharmacology and experimental therapeutics, 230(2), 377–384.

- Tan, K. L., & Goh, K. K. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.

-

National Center for Biotechnology Information. (2024). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. Retrieved from [Link]

-

ryr1.org. (n.d.). A drug and ATP binding site in type 1 ryanodine receptor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0005812). Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Retrieved from [Link]

-

International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

-

Unknown. (n.d.). Protocol for Rotarod Coordination testing. Retrieved from [Link]

-

ResearchGate. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved from [Link]

-

Slideshare. (n.d.). Screening of centrally acting muscle relaxant agents. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Retrieved from [Link]

-

Unknown. (2024). Skeletal Muscle Relaxant Activity of aqueous and Alcoholic Extracts of Epipremnumaureum.Linn in Rats. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A drug and ATP binding site in type 1 ryanodine receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). Calmodulin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Flat Corannulene: When a Transition State Becomes a Stable Molecule. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

-

Unknown. (n.d.). Quantitative analysis of eugenol in clove extract by a validated HPLC method. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(3-aminopropionyl)-1-{[5-(4-chlorophenyl)furfurylidene]amino}hydantoin Hydrochloride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin.

-

PubMed. (n.d.). Quantitative analysis of eugenol in clove extract by a validated HPLC method. Retrieved from [Link]

-

Unknown. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from [Link]

-

ResearchGate. (2026). (PDF) Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2005). asean guideline on stability study of drug product. Retrieved from [Link]

-

Unknown. (2024). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Retrieved from [Link]

-

Agilent. (2012). Introduction to Mass Spectrometry. Retrieved from [Link]

-

Science.gov. (n.d.). validated hplc methods: Topics. Retrieved from [Link]

-

YouTube. (2014). Mass Spectrometry - Fragmentation. Retrieved from [Link]

-

Carbogen Amcis. (n.d.). Release Testing and Stability Studies for Drug Products. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

Sources

- 1. The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pacelabs.com [pacelabs.com]

- 3. CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin - Google Patents [patents.google.com]

- 4. asean.org [asean.org]

- 5. fda.gov.ph [fda.gov.ph]

- 6. ikm.org.my [ikm.org.my]

- 7. Hydantoin synthesis [organic-chemistry.org]

- 8. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0001251) [hmdb.ca]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]

- 20. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. validated hplc methods: Topics by Science.gov [science.gov]

- 23. Rotarod test [pspp.ninds.nih.gov]

- 24. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 25. albany.edu [albany.edu]

- 26. biomed-easy.com [biomed-easy.com]

- 27. mmpc.org [mmpc.org]

- 28. researchgate.net [researchgate.net]

- 29. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3’,4’,7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]

- 31. ijprajournal.com [ijprajournal.com]

Clodanolene's Impact on Excitation-Contraction Coupling: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Clodanolene and its effects on excitation-contraction (E-C) coupling in skeletal muscle. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, drawing parallels with the well-characterized muscle relaxant, dantrolene. We delve into the molecular interactions at the ryanodine receptor, present relevant quantitative data from analogous compounds, and provide detailed experimental protocols for investigating the impact of skeletal muscle relaxants on muscle physiology. This guide is structured to offer a comprehensive resource, from foundational principles to practical experimental design, fostering a deeper understanding of this class of compounds and their therapeutic potential.

Introduction: The Crucial Role of Excitation-Contraction Coupling

Excitation-contraction (E-C) coupling is the fundamental physiological process that links an electrical stimulus (an action potential) at the muscle cell membrane (sarcolemma) to the mechanical response of muscle contraction. This intricate signaling cascade is essential for all voluntary movements and is tightly regulated by a sophisticated interplay of ion channels, receptors, and intracellular calcium stores.

A critical player in this process is the sarcoplasmic reticulum (SR), a specialized endoplasmic reticulum in muscle cells that sequesters and releases calcium ions (Ca²⁺). The release of Ca²⁺ from the SR into the myoplasm initiates the interaction between actin and myosin filaments, leading to muscle contraction. The primary channel responsible for this Ca²⁺ release is the ryanodine receptor (RyR), a large conductance channel embedded in the SR membrane.

Dysregulation of E-C coupling, often due to genetic mutations in the RyR1 isoform found in skeletal muscle, can lead to severe and life-threatening conditions such as Malignant Hyperthermia (MH). MH is a pharmacogenetic disorder triggered by certain volatile anesthetics and depolarizing muscle relaxants, resulting in uncontrolled Ca²⁺ release, sustained muscle contraction, hypermetabolism, and a rapid rise in body temperature.

This compound is a skeletal muscle relaxant investigated for its potential to mitigate conditions arising from aberrant E-C coupling. Its mechanism of action is believed to be analogous to that of dantrolene, the primary therapeutic agent for MH. This guide will dissect the impact of this compound on the key components of E-C coupling.

The Molecular Target: The Ryanodine Receptor (RyR1)

The ryanodine receptor, particularly the RyR1 isoform in skeletal muscle, is the central target for this compound and related compounds. RyRs are massive protein complexes that form Ca²⁺ release channels in the SR membrane. The opening of the RyR1 channel is directly coupled to the dihydropyridine receptor (DHPR), a voltage-gated L-type Ca²⁺ channel located in the transverse tubules (T-tubules) of the sarcolemma.

The signaling pathway can be visualized as follows:

Caption: Simplified workflow of skeletal muscle excitation-contraction coupling.

This compound is suggested to exert its effect by directly or indirectly modulating the function of the RyR1, thereby reducing the amount of Ca²⁺ released from the SR.[1]

Mechanism of Action: Insights from Dantrolene and Analogs

While specific mechanistic studies on this compound are limited, its pharmacological activity is consistently compared to dantrolene. Dantrolene has been shown to inhibit Ca²⁺ release from the SR, and evidence suggests it acts directly on the RyR1 complex.[2][3]

Key mechanistic insights include:

-

Inhibition of Ca²⁺ Release: Both this compound and dantrolene decrease the release of Ca²⁺ from caffeine-sensitive stores within the muscle cell.[1] Caffeine is a known agonist of the RyR, and its ability to induce muscle contracture is a standard in vitro model for studying agents that interfere with SR Ca²⁺ release.

-

Direct Interaction with RyR1: Studies with dantrolene indicate that it binds to a specific site on the RyR1 protein.[2] This binding is thought to stabilize the closed state of the channel, making it less likely to open in response to an action potential or pharmacological triggers.

-

Role of Calmodulin: Recent research has highlighted the importance of calmodulin (CaM), a ubiquitous Ca²⁺-binding protein, in the inhibitory action of dantrolene on RyR2.[4] Dantrolene's inhibitory effect on single RyR channels was only observed in the presence of physiological concentrations of CaM. It is plausible that a similar co-dependency exists for this compound's action on RyR1.

The proposed mechanism of this compound can be illustrated as follows:

Caption: Proposed mechanism of this compound's inhibitory action on the RyR1 complex.

Quantitative Analysis: Potency and Efficacy

| Compound | Assay | Potency (IC50 / Kᵢ) | Reference |

| Dantrolene | RyR2 Inhibition (in presence of Calmodulin) | 0.16 ± 0.03 µM | [4] |

| Inhibition of Ca²⁺ wave frequency in cardiomyocytes | 0.42 ± 0.18 µM | [4] | |

| Inhibition of [³H]ryanodine binding to RyR1 | ~150 nM (Kᵢ) | [2] | |

| Azumolene | Inhibition of Ca²⁺ leakage | 0.41 µM | [5] |

These values suggest that this compound likely exhibits its pharmacological effects in the sub-micromolar to low micromolar range.

Experimental Protocols for Studying this compound's Effects

To rigorously evaluate the impact of this compound on E-C coupling, a combination of in vitro and ex vivo experimental approaches is necessary. The following protocols provide a framework for such investigations.

In Vitro Muscle Contractility Studies

This protocol allows for the direct measurement of muscle force generation in response to electrical stimulation in the presence and absence of this compound.

Methodology:

-

Muscle Preparation:

-

Humanely euthanize a small rodent (e.g., mouse, rat) according to approved animal care protocols.

-

Carefully dissect the extensor digitorum longus (EDL) or soleus muscle, keeping the tendons intact.

-

Tie silk sutures to both tendons.

-

-

Experimental Setup:

-

Mount the muscle vertically in a temperature-controlled organ bath containing oxygenated Ringer's solution.

-

Attach one suture to a fixed hook at the bottom of the bath and the other to an isometric force transducer.

-

Position two parallel platinum electrodes on either side of the muscle for field stimulation.

-

-

Data Acquisition:

-

Allow the muscle to equilibrate for at least 15-20 minutes.

-

Determine the optimal muscle length (L₀) that produces the maximal twitch force.

-

Record baseline twitch and tetanic contractions at various stimulation frequencies.

-

Introduce this compound at desired concentrations to the organ bath and allow for equilibration.

-

Record twitch and tetanic contractions at the same stimulation frequencies post-drug application.

-

-

Data Analysis:

-

Measure the peak force of twitches and the maximum force of tetanic contractions.

-

Calculate the percentage inhibition of force production by this compound at each concentration.

-

Determine the IC50 value for the inhibition of muscle contraction.

-

Caption: Workflow for in vitro muscle contractility experiments.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]ᵢ)

This protocol utilizes fluorescent Ca²⁺ indicators to directly measure changes in myoplasmic Ca²⁺ levels in response to stimulation and this compound treatment.

Methodology:

-

Cell Preparation:

-

Isolate single muscle fibers or use cultured myotubes.

-

Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

-

-

Experimental Setup:

-

Place the dye-loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped with a high-speed camera.

-

Perfuse the chamber with a physiological saline solution.

-

-

Data Acquisition:

-

Electrically stimulate the cells to elicit Ca²⁺ transients and record the fluorescence intensity changes.

-

Establish a stable baseline of Ca²⁺ transients.

-

Introduce this compound into the perfusion solution at various concentrations.

-

Record the Ca²⁺ transients in the presence of the drug.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the absolute [Ca²⁺]ᵢ.

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative measure (F/F₀).

-

Analyze the amplitude, rise time, and decay rate of the Ca²⁺ transients before and after this compound application.

-

Single-Channel Recordings of Ryanodine Receptors

This advanced technique allows for the direct observation of the opening and closing of individual RyR channels, providing definitive evidence of a drug's effect on channel gating.

Methodology:

-

Vesicle Preparation:

-

Isolate sarcoplasmic reticulum vesicles from skeletal muscle homogenates through differential centrifugation.

-

-

Bilayer Formation:

-

Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans) containing a salt solution.

-

-

Channel Incorporation:

-

Add the SR vesicles to the cis chamber. Fusion of the vesicles with the bilayer will incorporate RyR channels into the artificial membrane.

-

-

Data Acquisition:

-

Apply a voltage across the bilayer and record the ionic current flowing through the single RyR channel using a patch-clamp amplifier.

-

Record baseline channel activity in the presence of known activators (e.g., Ca²⁺, ATP).

-

Introduce this compound to the cis (cytoplasmic) side of the channel and record changes in channel gating.

-

-

Data Analysis:

-

Analyze the single-channel recordings to determine the open probability (Pₒ), mean open time, and mean closed time of the RyR channel.

-

Assess the concentration-dependent effect of this compound on these parameters.

-

Pharmacokinetics and Bioavailability

A comprehensive understanding of a drug's impact requires knowledge of its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for this compound is not extensively published, preclinical studies are essential to determine these parameters.[6][7][8]

Key parameters to be determined in preclinical animal models include:

-

Oral Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation. This is a critical parameter for oral drug development.[5][9][10]

-